5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole
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Overview
Description
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound It is characterized by the presence of a pyrazole ring attached to a dioxaborinane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole typically involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinane with a suitable pyrazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent oxidation. The reaction conditions often include refluxing in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Boron-hydride complexes.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole involves its interaction with molecular targets through its boron and pyrazole moieties. The boron atom can form reversible covalent bonds with biomolecules, such as enzymes and receptors, affecting their function. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzothiadiazole
- 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole
Uniqueness
Compared to similar compounds, 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is unique due to its specific combination of a pyrazole ring and a dioxaborinane moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-7-6-9(2,3)14-10(13-7)8-4-5-11-12-8/h4-5,7H,6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXDAWLDZHCJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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